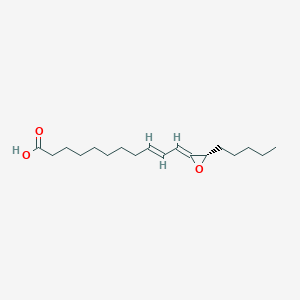
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid, commonly known as EDP-EA, is a bioactive lipid molecule that plays an essential role in the regulation of various physiological processes. EDP-EA is a member of the epoxyeicosatrienoic acid (EET) family, which is derived from arachidonic acid metabolism. The molecule has been identified as a potent vasodilator and anti-inflammatory agent, and its potential therapeutic applications have been widely investigated.
Applications De Recherche Scientifique
Structural Analysis and Reactivity
- Geometrical Configuration Studies : The geometrical configuration of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid, particularly in its allene oxide form, was analyzed using NMR spectroscopy, revealing its structure and shedding light on the characteristics of short-living reaction products arising under the catalysis by flaxseed allene oxide synthase (CYP74A) (Medvedeva et al., 2005).
Biochemical Pathways and Reactions
- Lipid Oxidation and Degradation : Investigations into the degradation of phenylalanine initiated by lipid hydroperoxides, including the products of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid oxidation, have shown the reactivity of various lipid oxidation products in the Strecker degradation of amino acids. These findings highlight the role of lipid oxidation in complex biochemical pathways (Zamora et al., 2008).
- Radical Formation Analysis : High-performance liquid chromatography, electron spin resonance, and mass spectrometry analyses were used to study radicals formed from reactions involving (13S)-12,13-epoxyoctadeca-9,11-dienoic acid, offering insights into the radical species generated under different oxygen concentrations (Iwahashi, 2008).
Plant Physiology and Biochemistry
- Lipoxygenase Pathway in Sunflower Roots : The lipoxygenase pathway was studied in sunflower roots, demonstrating the utilization of linoleic acid 13-hydroperoxide through pathways leading to the formation of key compounds, including those derived from the allene oxide form of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid. This research emphasizes the significance of these pathways in plant physiology (Grechkin et al., 2007).
Applications in Analytical Chemistry and Industrial Processes
- Hydrolysis by Alumina : Research into the hydrolysis of mono- and diepoxyoctadecanoates by alumina revealed insights into the hydrolysis processes of fatty acid epoxides, including (13S)-12,13-epoxyoctadeca-9,11-dienoic acid derivatives. This study has implications for the synthesis of polyhydroxy materials and their potential industrial applications (Piazza et al., 2003).
Surface and Interfacial Studies
- Surface Properties of Fatty Acids : The surface properties of unsaturated, non-oxidized, and oxidized fatty acids, including (13S)-12,13-epoxyoctadeca-9,11-dienoic acid, were examined at the argon/water interface. This research provided valuable insights into the interfacial behaviors and potential applications of these compounds (Abousalham et al., 2000).
Propriétés
Numéro CAS |
114488-95-8 |
|---|---|
Nom du produit |
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid |
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(E,11Z)-11-[(3S)-3-pentyloxiran-2-ylidene]undec-9-enoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,14,16H,2-7,9-10,12-13,15H2,1H3,(H,19,20)/b11-8+,17-14-/t16-/m0/s1 |
Clé InChI |
ZFVKKBAQVWQQHP-MEQKAPTFSA-N |
SMILES isomérique |
CCCCC[C@H]1/C(=C/C=C/CCCCCCCC(=O)O)/O1 |
SMILES |
CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1 |
SMILES canonique |
CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1 |
Synonymes |
12,13-EODA 12,13-epoxy-9(2),11-octadecadienoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
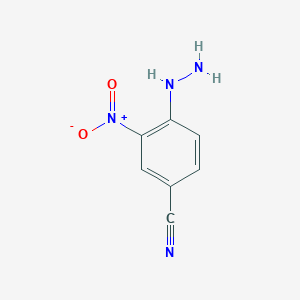
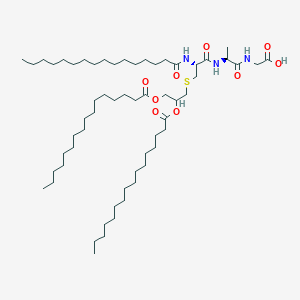

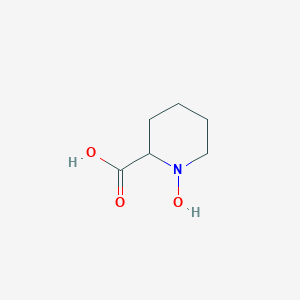
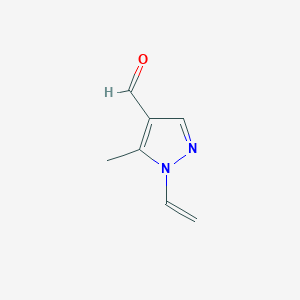
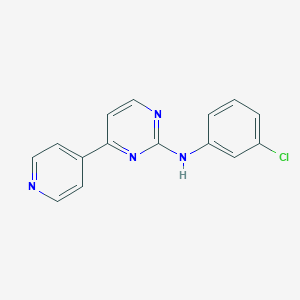
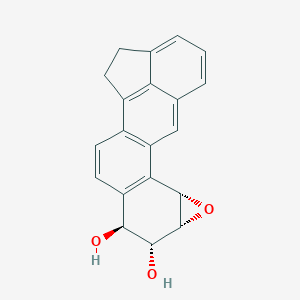
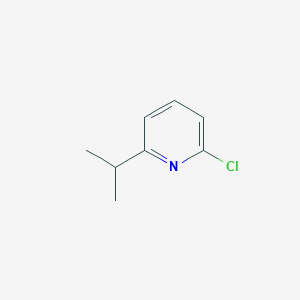

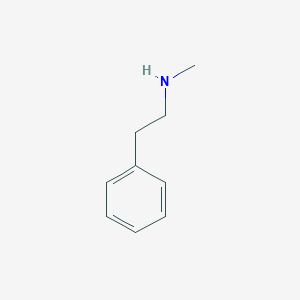
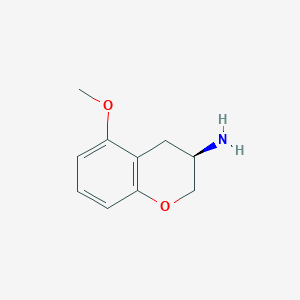
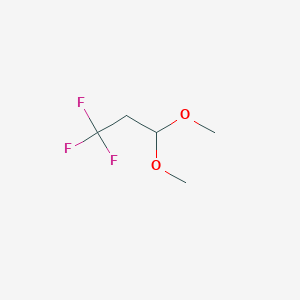
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)